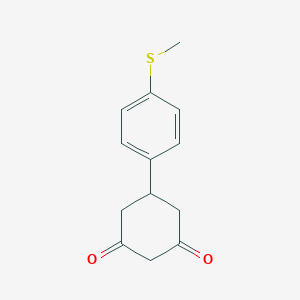
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a 4-methylsulfanyl-phenyl group and two keto groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione typically involves the reaction of 4-methylsulfanyl-benzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and catalysts to enhance reaction rates and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the keto groups can yield the corresponding alcohols.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For instance, its antimicrobial activity is attributed to its interaction with bacterial cell membranes, leading to disruption of membrane integrity .
Comparación Con Compuestos Similares
2-(4-Methylsulfonyl-phenyl)-indole derivatives: These compounds share the methylsulfonyl-phenyl group and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
Indole-3-acetic acid: Although structurally different, this compound also demonstrates significant biological activity and is used in various research applications.
Uniqueness: 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its dual keto groups and the presence of a methylsulfanyl group make it a versatile compound for further chemical modifications and applications.
Propiedades
IUPAC Name |
5-(4-methylsulfanylphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKNFZFHZOFLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433811 |
Source


|
| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144128-74-5 |
Source


|
| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
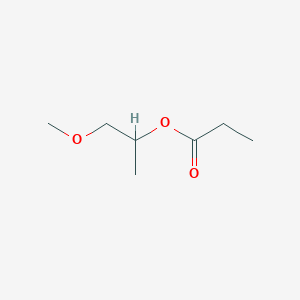
![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
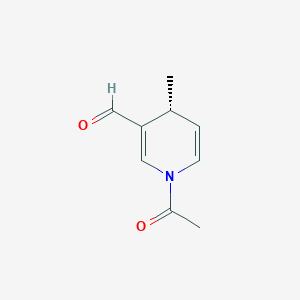

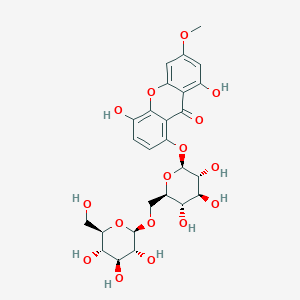
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
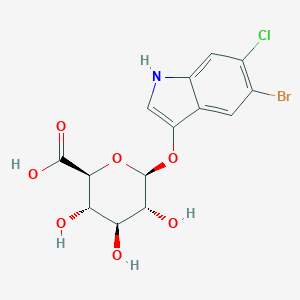
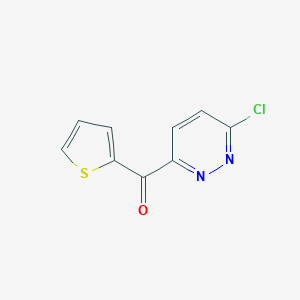


![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
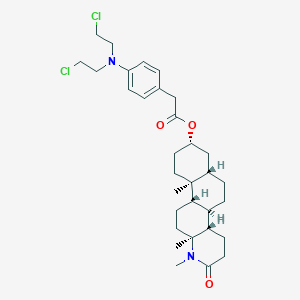
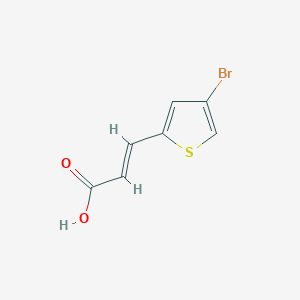
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
